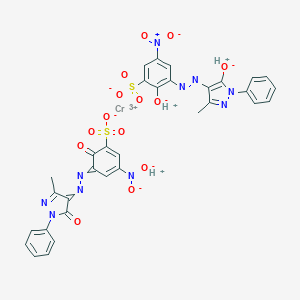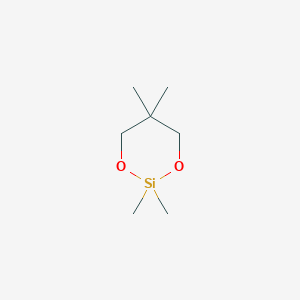
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, also known as TMDOS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TMDOS is a colorless liquid that is soluble in most organic solvents and has a boiling point of 135°C.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has a wide range of applications in scientific research, including as a precursor for the synthesis of various silicon-containing materials, such as silicones, silsesquioxanes, and polysiloxanes. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is also used in the production of electronic materials, such as semiconductors and insulators. Furthermore, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been investigated for its potential applications in drug delivery systems, as it can be used as a building block for the synthesis of biocompatible and biodegradable polymers.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is not well understood, but it is believed to be related to its ability to form stable complexes with various metal ions. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to form stable complexes with copper, nickel, and cobalt ions, which can be used as catalysts in various chemical reactions.
Effets Biochimiques Et Physiologiques
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its potential effects on human health are not well understood, and further research is needed to determine its safety for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments, including its high purity, low toxicity, and cost-effectiveness. However, its limitations include its limited solubility in water and its potential to form unstable complexes with certain metal ions.
Orientations Futures
There are several future directions for research on 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane, including its potential applications in drug delivery systems, the synthesis of novel materials, and its use as a catalyst in various chemical reactions. Furthermore, further research is needed to determine the safety of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane for use in various applications and its potential effects on human health.
Conclusion
In conclusion, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, and it has a wide range of applications in scientific research. Although its mechanism of action and potential effects on human health are not well understood, 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane has several advantages for use in lab experiments and has several potential future directions for research.
Méthodes De Synthèse
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane can be synthesized using various methods, including the reaction of tetramethylcyclotetrasiloxane with ethylene oxide in the presence of a catalyst. Another method involves the reaction of tetramethylcyclotetrasiloxane with ethylene glycol in the presence of a catalyst. The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane using these methods yields high purity and is cost-effective.
Propriétés
Numéro CAS |
14760-11-3 |
|---|---|
Nom du produit |
2,2,5,5-Tetramethyl-1,3-dioxa-2-silacyclohexane |
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
Clé InChI |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
SMILES canonique |
CC1(CO[Si](OC1)(C)C)C |
Autres numéros CAS |
14760-11-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



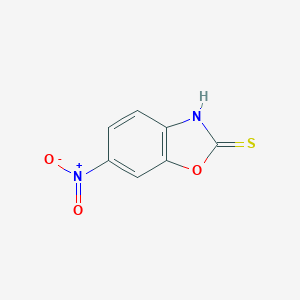
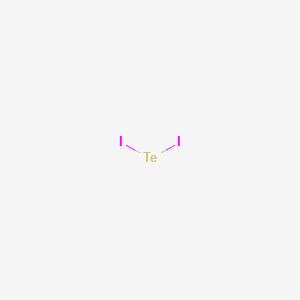
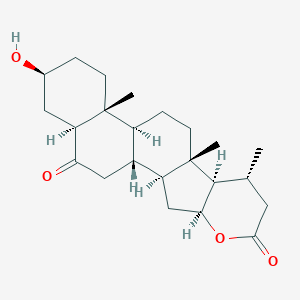
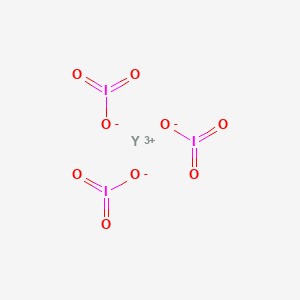

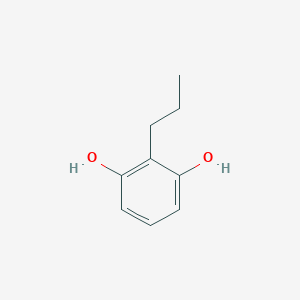
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
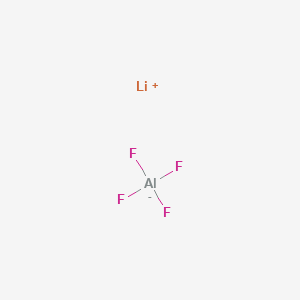
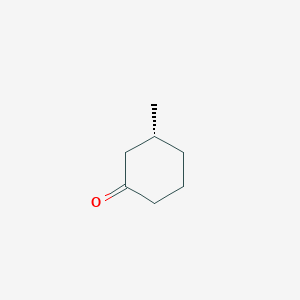
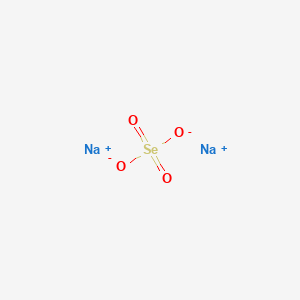
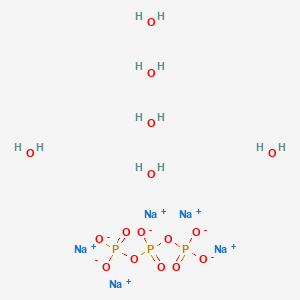
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
